diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol
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Overview
Description
IACS-8803 (diammonium) is a highly potent cyclic dinucleotide stimulator of interferon genes (STING) agonist. It demonstrates robust systemic antitumor efficacy and is primarily used in scientific research for its immunomodulatory properties . The compound is known for its ability to activate the STING pathway, which plays a crucial role in the immune response against tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IACS-8803 (diammonium) involves multiple steps, starting from the preparation of intermediates. One of the key intermediates is (2R,3R,4S,5R)-2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol. This intermediate is prepared by reacting the starting material with ammonia in methanol at 110°C for 16 hours . The subsequent steps involve protection and deprotection reactions, as well as coupling reactions to form the final product .
Industrial Production Methods
Industrial production of IACS-8803 (diammonium) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
IACS-8803 (diammonium) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as ammonia or amines. The reactions are typically carried out in polar solvents like methanol or water at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with ammonia can lead to the formation of amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
IACS-8803 (diammonium) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the STING pathway and its activation mechanisms.
Biology: Employed in research to understand the immune response and the role of STING in various biological processes.
Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy due to its robust antitumor efficacy.
Industry: Utilized in the development of new immunomodulatory drugs and treatments.
Mechanism of Action
IACS-8803 (diammonium) exerts its effects by activating the STING pathway. Upon binding to STING, the compound induces the production of interferon beta (IFN-β) and other cytokines, leading to the activation of cytotoxic T-cells and an enhanced immune response against tumors . The molecular targets involved include the STING protein and downstream signaling molecules such as TBK1 and IRF3.
Comparison with Similar Compounds
Similar Compounds
IACS-8779: Another potent STING agonist with similar antitumor efficacy.
2′3′-cGAMP: A naturally occurring cyclic dinucleotide that also activates the STING pathway.
ML-RR-S2-CDA (ADU-S100): A synthetic STING agonist used in clinical trials for cancer immunotherapy.
Uniqueness
IACS-8803 (diammonium) is unique due to its high potency and stability in its diammonium salt form. It shows superior systemic antitumor responses compared to other STING agonists, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H29FN12O9P2S2 |
---|---|
Molecular Weight |
726.6 g/mol |
IUPAC Name |
diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol |
InChI |
InChI=1S/C20H23FN10O9P2S2.2H3N/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31;;/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27);2*1H3/t7-,8-,9-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI Key |
RSRKBQPIHRYUNK-UGVGDZPHSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)[S-])[O-])O.[NH4+].[NH4+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)[S-])[O-])O.[NH4+].[NH4+] |
Origin of Product |
United States |
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